[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Overview
Description
[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a triglyceride, a type of lipid molecule composed of three fatty acid chains attached to a glycerol backbone. The specific fatty acids in this compound are palmitic acid (16:0) and docosahexaenoic acid (22:6(4Z,7Z,10Z,13Z,16Z,19Z)). Triglycerides are essential components of human metabolism, serving as energy storage molecules and playing roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves esterification reactions where glycerol reacts with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired triglyceride .
Industrial Production Methods
Industrial production of triglycerides like this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the triglyceride from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in docosahexaenoic acid can be oxidized, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the triglyceride can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The triglyceride can react with alcohols to form different esters and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide or lipase.
Major Products
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and docosahexaenoic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Scientific Research Applications
[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its potential benefits in cardiovascular health due to the presence of docosahexaenoic acid, an omega-3 fatty acid.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Mechanism of Action
The mechanism of action of [(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its metabolism in the body. The triglyceride is hydrolyzed by lipases to release free fatty acids and glycerol. The free fatty acids can be oxidized in the mitochondria to produce energy, while glycerol can enter glycolysis or gluconeogenesis pathways. Docosahexaenoic acid, in particular, is known to modulate membrane fluidity and function, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
TG(161(9Z)/220/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains a monounsaturated fatty acid (16:1) instead of palmitic acid.
TG(160/160/160): Composed entirely of palmitic acid, lacking the polyunsaturated docosahexaenoic acid.
TG(141(9Z)/160/224(7Z,10Z,13Z,16Z)): Contains different fatty acids, including a shorter chain monounsaturated fatty acid .
Uniqueness
[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to the presence of docosahexaenoic acid, a highly unsaturated omega-3 fatty acid. This gives the compound distinct properties, such as its role in modulating membrane fluidity and its potential health benefits .
Properties
Molecular Formula |
C57H98O6 |
---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-32-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,28-29,33,35,41,44,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34,36-40,42-43,45-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,35-33-,44-41-/t54-/m1/s1 |
InChI Key |
GNADFLWMYUNMMR-RWKYOVKRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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